三水四硼酸锂,96%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

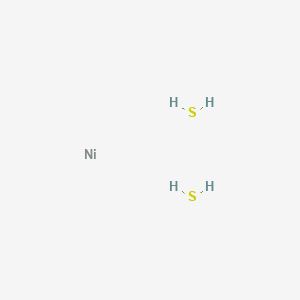

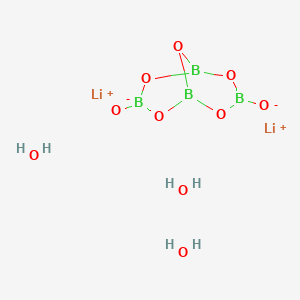

Lithium tetraborate trihydrate, 96%, is a chemical compound with the formula Li2B4O7·3H2O . It appears as a white powder or crystalline powder or granules . This compound is used in the conductances of some potassium and sodium salts in dimethylformamide at 25°C .

Molecular Structure Analysis

The molecular formula of Lithium tetraborate trihydrate is Li2B4O7·3H2O . The molecular weight is 223.17 (169.12 anhydrous) . For a detailed molecular structure, please refer to a reliable chemical database or academic resources.Chemical Reactions Analysis

Specific chemical reactions involving Lithium tetraborate trihydrate, 96%, are not provided in the available resources. It’s known to be employed in the conductances of some potassium and sodium salts in dimethylformamide at 25°C . For detailed reaction mechanisms and conditions, please refer to specialized chemical reaction databases or academic literature.Physical And Chemical Properties Analysis

Lithium tetraborate trihydrate, 96%, appears as a white powder or crystalline powder or granules . It’s soluble in water . The loss on drying is 21.03-27.16% (350°C/Constant weight) (2.5-3.5 waters) .科学研究应用

热致发光剂量学

四硼酸锂因其热致发光特性而著称,通常用于剂量学中测量辐射暴露。通过掺杂各种金属可以增强热致发光响应(Pekpak、Yılmaz 和 Ozbayoglu,2011 年)。

质谱法

涉及四硼酸锂热电离的质谱法允许对锂进行精确的同位素分析,证明了其在分析天然水和潜在硅酸盐岩石中的适用性(Chan,1987 年)。

矿物分析

在铁矿石分析中,四硼酸锂用作熔融制备样品的熔剂。这有助于确定矿石中各种元素的组成(Wen,2002 年)。

压电应用

四硼酸锂表现出适用于频率控制和信号处理应用的特性,尤其是在表面声波器件中。其压电特性使其成为换能器的潜在材料(Ballato、Kosinski 和 Lukaszek,1991 年)。

纳米磷光体合成

已经开发出创新的方法来合成纳米级四硼酸锂。这些纳米磷光体以其热稳定性和光学特性为特征,为各种技术应用开辟了道路(Khalilzadeh 等人,2016 年)。

晶体生长与分析

四硼酸锂晶体因其在个人剂量学系统和压电特性中的潜力而受到研究。研究包括了解这些晶体中的核心形成以增强其物理特性(Plaza,2020 年)。

光谱样品制备

四硼酸锂熔融已成为为 X 射线和光学发射光谱制备矿物和植物灰分样品的流行方法。这种方法解决了样品均匀性的问题(Wang,1962 年)。

电渗析应用

四硼酸锂参与双极膜电渗析 (BMED) 工艺,从水溶液中分离和回收锂和硼。这证明了其在废物处理和资源回收过程中的实用性(Bunani 等人,2017 年)。

作用机制

Target of Action

Lithium Tetraborate Trihydrate (Li2B4O7·3H2O) is primarily used as a neutron scintillation detector . Its primary targets are neutrons, which it captures due to the large neutron capture cross-section of its isotopes, 10B and 6Li .

Mode of Action

The compound interacts with its targets (neutrons) through a process known as scintillation. When a neutron is captured by the compound, it emits light, or “scintillates”. This light can then be detected and measured . The compound’s electronic structure and translucent nature make it an effective medium for this process .

Biochemical Pathways

It’s known that the compound’s boron-oxygen framework undergoes significant modifications, supplemented by dynamic lithium disorder

Pharmacokinetics

Studies on lithium have shown that its clearance can be predicted from renal function and body size

Result of Action

The primary result of Lithium Tetraborate Trihydrate’s action is the emission of light when it captures a neutron . This makes it useful in neutron detection applications. Additionally, the compound’s boron-oxygen framework undergoes significant modifications, which could potentially have various molecular and cellular effects .

Action Environment

The action of Lithium Tetraborate Trihydrate can be influenced by various environmental factors. For instance, the compound readily accepts the incorporation of dopants such as Cu, Ag, and rare earth elements, which can enhance its luminescence by increasing recombination sites and adding luminescence lines . This increases the compound’s luminescent efficiency and thus its effectiveness as a neutron detector .

安全和危害

Lithium tetraborate trihydrate, 96%, may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing away from oxidizing agents .

属性

IUPAC Name |

dilithium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Li.3H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;/h;;;3*1H2/q-2;2*+1;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNFGWSRRQLBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

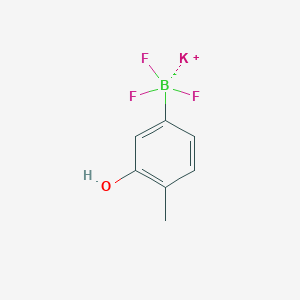

[Li+].[Li+].B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H6Li2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tetraborate trihydrate, 96% | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。